

volasertib QT prolongation cardiac repolarization monitoring

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Volasertib

CAS No.: 755038-65-4

Cat. No.: S548331

Get Quote

FAQs: Volasertib & QT Prolongation

1. Does volasertib cause QT interval prolongation? Yes. Clinical data confirm that **volasertib** therapy "relevantly prolonged adjusted mean QTcF change from administration baseline" following intravenous infusions. This effect was noted after the first and subsequent infusions. The integrated analysis indicated that the effect on the QTc interval is **transient**, peaking around the end of the infusion and resolving within 24 hours after the start of the first infusion. Furthermore, there was no evidence of a cumulative, long-term impact on the QTcF interval following multiple treatment cycles [1] [2] [3].

2. Why was a standard "Thorough QT" study not conducted for volasertib? A dedicated Thorough QT/QTc (TQT) trial, as described in ICH E14 guidelines, was deemed neither practical nor ethical for this oncology drug [1] [2]. Administering a potentially toxic anticancer agent to healthy volunteers at supra-therapeutic doses is unacceptable. Furthermore, using a placebo control in oncology patient populations where effective treatment is needed raises ethical concerns [1].

3. What alternative strategy was used to assess QT risk? An **integrated analysis** of ECG data pooled from all **volasertib** clinical trials (including nine Phase I and four Phase II trials) was prospectively planned and executed. This meta-analysis of individual patient data created a robust dataset of approximately 1,000 patients, allowing for a precise assessment of **volasertib**'s effect on cardiac repolarization without a dedicated TQT study [1] [2].

4. What are the key recommendations for ECG monitoring in clinical trials with similar drugs?

- **Use 12-Lead ECG:** The 12-lead ECG remains the gold standard for accurate QT assessment at the point of care, as it provides a comprehensive view and helps account for QT dispersion across different leads [4].
- **Employ an ECG Core Laboratory:** All ECGs in the **volasertib** program were recorded digitally and analyzed by a central core lab to ensure standardized, consistent measurement of cardiac intervals and morphological evaluation [1].
- **Collect Triplicate ECGs:** To reduce random variability, triplicate ECG recordings (three consecutive readings) should be taken at each time point [1].
- **Time ECG Assessments with PK Sampling:** ECG recordings should be immediately followed by pharmacokinetic (PK) blood sampling to enable the analysis of concentration-QT relationships, a key part of proarrhythmic risk assessment [1].

Data Summary: Key Findings from Integrated ECG Analysis

The following table summarizes the primary quantitative findings and strategic considerations from the integrated analysis of **volasertib** [1].

Aspect	Details from Volasertib Analysis
Primary ECG Variable	QT interval corrected with Fridericia's formula (QTcF)
Key Finding on Effect	Transient QTcF prolongation; resolved 24 hours after start of infusion
Long-Term Impact	No evidence of long-term effect after multiple infusions

| **Analysis Strategies** | 1. **First Infusion:** All time points over 24 hours. 2. **All Infusions:** Only the "end of infusion" time point. | | **Baseline Definition** | **Administration Baseline:** Mean of triplicate ECGs prior to each infusion. **Average Baseline:** Single baseline per patient (mean of all administration baselines). | | **Sample Size Justification** | Aimed for ~40 patients per group to ensure 90% CI for mean QTc change had a half-length ≤ 4 ms. |

Experimental Protocols & Methodologies

Protocol 1: Integrated ECG Analysis for QT Risk Assessment This protocol outlines the strategy successfully employed for **volasertib**, which can serve as a model for other oncology drugs where a TQT study is not feasible [1].

- **1. Objective:** To evaluate the effect of an investigational drug on cardiac repolarization by estimating the magnitude of change in the QTc interval from baseline.
- **2. Data Pooling:**
 - Prospectively plan for consistent ECG monitoring across all clinical trials.
 - Pool individual patient-level ECG data from all studies (Phase I, II, III).
 - Define a common set of primary and secondary ECG endpoints and timing of assessments.
- **3. ECG Acquisition & Measurement:**
 - **Method:** Use digital 12-lead ECG machines.
 - **Standardization:** Utilize a central ECG core laboratory for all measurements.
 - **Recording:** Collect triplicate ECGs at predefined time points.
 - **Timing:** Key time points should include pre-dose (baseline), anticipated peak plasma concentration (e.g., end of infusion), and 24 hours post-dose.
- **4. Pharmacokinetic Correlation:**
 - Conduct PK blood sampling simultaneously with ECG recordings.
 - This allows for a Concentration-QT (C-QT) analysis to understand the relationship between drug exposure and its effect on repolarization.
- **5. Statistical Analysis:**
 - **Endpoint:** The primary endpoint is typically the change in QTcF from baseline at multiple time points.
 - **Precision:** The sample size per treatment group should be sufficient to ensure the 90% confidence interval (CI) around the mean QTc effect is precise. For **volasertib**, the goal was a CI half-length of ≤ 4 ms, requiring about 40 patients per group (assuming a standard deviation of 12 ms).
 - **Handling Heterogeneity:** Apply statistical models that account for differences between trials (e.g., different study designs, patient populations).

Protocol 2: Manual QT Interval Measurement for Clinical Practice While core labs use sophisticated methods, this manual method is recommended for clinical practice to ensure accuracy, as automated ECG machine readouts can be unreliable [5].

- **1. Lead Selection:** Measure the QT interval in multiple leads (ideally six) from a standard 12-lead ECG.

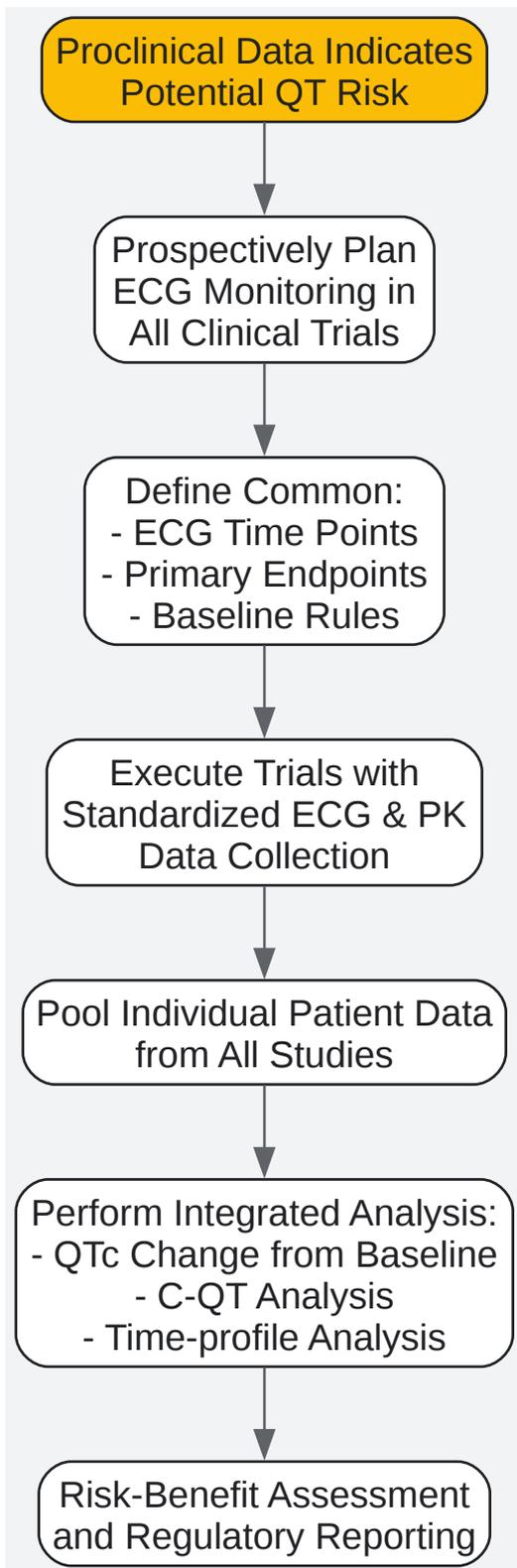
- **2. Identify Components:** In each lead, identify the start of the Q wave and the end of the T wave (the return to the T-P baseline).
- **3. Measure:** Measure the duration between the QRS onset and the end of the T wave for each selected lead.
- **4. Calculate Median:** Take the median value from the measurements in all leads to determine the QT interval for that ECG.
- **5. Heart Rate Correction:**
 - **Option A (Formula):** Apply a correction formula like Fridericia's ($QTcF = QT / \sqrt[3]{RR}$) which is generally more reliable than Bazett's formula [5] [6].
 - **Option B (Nomogram):** For risk assessment, plot the uncorrected QT interval against the heart rate on a **QT nomogram**. A data point above the cut-off line indicates a prolonged QT and increased risk [5].

Troubleshooting Common Scenarios

- **Scenario: A patient has a borderline prolonged QTc interval.**
 - **Action:** Always measure the QT interval manually rather than relying on the automated ECG machine reading [5] [4]. Use the QT nomogram for a more accurate heart rate-based risk assessment [5].
- **Scenario: Difficulty identifying the end of the T wave.**
 - **Action:** This is common with biphasic T waves or low amplitude. Use all 12 leads to assist. Define the baseline from the start of the QRS complex, not the end of the T wave. The end of the T wave is where the T wave returns to the baseline [4].
- **Scenario: Excessive artifact in the ECG tracing.**
 - **Action:** Repeat the ECG until a clean, delineated waveform is established. If that's not possible, advanced ECG systems can use median complexes from superimposed beats to create a cleaner depiction for measurement [4].

Workflow: Integrated QT Risk Assessment

The following diagram illustrates the strategic workflow for implementing an integrated QT analysis, based on the **volasertib** case study.



[Click to download full resolution via product page](#)

Diagram Title: Integrated QT Analysis Workflow

Key Takeaways for Researchers

For scientists and drug development professionals working with **volasertib** or similar investigational oncology drugs, the key lessons are:

- **Proactive Planning is Crucial:** The integrated analysis approach must be prospectively defined in study protocols to ensure data consistency and regulatory acceptance [1].
- **Embrace Alternative Strategies:** When a traditional TQT study is not feasible, a well-executed integrated analysis of data from early-phase trials provides a robust and defensible method for QT risk assessment [1] [7].
- **Precision Over Point Estimates:** The focus should be on the precision of the QTc effect estimate (as shown by the confidence interval) rather than on a single mean value. A sample size that ensures a narrow CI is critical for interpretation [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Strategic and Statistical Considerations on the QT Assessment ... [pmc.ncbi.nlm.nih.gov]
2. Strategic and Statistical Considerations on the QT ... [link.springer.com]
3. Strategic and Statistical Considerations on the QT ... [pubmed.ncbi.nlm.nih.gov]
4. Using 12-Lead ECG to Detect Drug-Induced Long QT Interval [gehealthcare.com]
5. Risk assessment of drug-induced QT prolongation - PMC [pmc.ncbi.nlm.nih.gov]
6. The risk of treatment-induced QT interval prolongation [sciencedirect.com]
7. Lessons learned from QT prolongation risk assessment for ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [volasertib QT prolongation cardiac repolarization monitoring].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548331#volasertib-qt-prolongation-cardiac-repolarization-monitoring>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com